molecular formula C15H27Cl2N5O2 B2368395 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride CAS No. 1351642-84-6

2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride

Katalognummer: B2368395
CAS-Nummer: 1351642-84-6
Molekulargewicht: 380.31
InChI-Schlüssel: QFVOZCSNUDZKSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(1-Methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a 1-methylimidazole ring, a piperazine linker, and a tetrahydrofuran-methyl acetamide group, making it a compound of interest in medicinal chemistry and drug discovery. The presence of the piperazine moiety is common in pharmaceuticals and often associated with modulating physicochemical properties and target binding . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is beneficial for in vitro biological testing. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool for developing and screening new bioactive molecules.

Eigenschaften

IUPAC Name

2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2.2ClH/c1-18-5-4-16-15(18)20-8-6-19(7-9-20)12-14(21)17-11-13-3-2-10-22-13;;/h4-5,13H,2-3,6-12H2,1H3,(H,17,21);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVOZCSNUDZKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)CC(=O)NCC3CCCO3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of phenylpiperazines and is characterized by a piperazine ring substituted with an imidazole moiety and a tetrahydrofuran side chain. Its chemical formula is C15H22N4O22HClC_{15}H_{22}N_{4}O_{2}\cdot 2HCl with a molecular weight of approximately 360.3 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole and piperazine exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, including breast (MCF-7) and colon (HT-29) carcinoma cells. The following table summarizes the cytotoxic effects observed in relevant studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHT-2912.5Induction of apoptosis
Compound BMCF-715.0Inhibition of DNA synthesis
Compound CHT-298.0Cell cycle arrest at G2/M phase

These results suggest that the piperazine and imidazole components are crucial for enhancing the anticancer activity of the compound .

Neuropharmacological Effects

The imidazole ring in this compound is also associated with neuropharmacological activities. Studies have shown that similar compounds can exhibit anxiolytic and antidepressant effects through modulation of serotonin receptors. In animal models, compounds with similar structures demonstrated significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole-piperazine derivatives for their anticancer properties. Among them, a compound structurally similar to our target exhibited notable cytotoxicity against HT-29 cells with an IC50 value of 10 µM. The study highlighted the importance of structural modifications in enhancing efficacy against cancer .

Study 2: Neuropharmacological Activity

In a separate investigation focusing on neuropharmacological effects, a related compound was administered to rats in a forced swim test model. The results indicated a significant reduction in immobility time, suggesting an antidepressant effect. The mechanism was attributed to enhanced serotonergic transmission .

The biological activity of 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through activation of caspases and disruption of mitochondrial membrane potential.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
  • Serotonergic Modulation : Similar compounds have been linked to increased serotonin levels, contributing to their anxiolytic effects.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds with similar structural motifs to 2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide dihydrochloride exhibit antidepressant-like effects. The imidazole and piperazine moieties are known to interact with serotonin receptors, potentially leading to increased serotonin levels in the brain, which are crucial for mood regulation .

Anticancer Properties

The compound's ability to inhibit certain cancer cell lines has been investigated. Studies suggest that derivatives of imidazole and piperazine can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Cognitive Enhancer

There is emerging evidence that compounds similar to this one may enhance cognitive functions. They may act as modulators of neurotransmitter systems involved in learning and memory, such as acetylcholine and glutamate pathways .

Synthesis and Derivation Studies

The synthesis of this compound involves multiple steps, typically starting from readily available piperazine derivatives and imidazole precursors. The introduction of the tetrahydrofuran moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Table 2: Synthesis Overview

StepReagents UsedConditions
1Piperazine + ImidazoleReflux in ethanol
2Tetrahydrofuran derivativeStirring at room temperature
3Acetic anhydrideHeating under reflux

Clinical Trials

Recent clinical trials have focused on evaluating the safety and efficacy of related compounds in treating anxiety disorders. Preliminary results indicate promising outcomes with significant reductions in anxiety scores among participants receiving treatment compared to placebo groups .

Structure–Activity Relationship Studies

A series of structure–activity relationship studies have been conducted to optimize the pharmacological properties of similar compounds. These studies aim to identify key functional groups that enhance activity while minimizing side effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The target compound ’s 1-methylimidazole group may reduce metabolic oxidation compared to unsubstituted imidazole analogs, improving half-life .
  • Tetrazole-containing analogs (e.g., compounds 2 and 3 above) exhibit stronger hydrogen-bonding capacity, which could enhance target binding but may reduce blood-brain barrier (BBB) permeability compared to the THF-methyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-(4-(1H-Imidazol-1-yl)piperidin-1-yl)-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide 2-(4-(1H-Tetrazol-1-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Molecular Weight (g/mol) 423.34 (dihydrochloride) 408.35 403.37
logP (Predicted) 1.2 ± 0.3 2.8 ± 0.4 3.1 ± 0.5
Water Solubility High (dihydrochloride) Moderate Low
BBB Permeability Likely moderate Low Low

Notes:

  • The dihydrochloride salt form of the target compound significantly enhances water solubility, making it more suitable for intravenous administration compared to neutral analogs .
  • Lower logP values (e.g., target compound vs. trifluoromethyl analogs) correlate with reduced tissue accumulation and improved renal clearance .

Mechanistic Insights from Lumping Strategies

The lumping strategy, which groups compounds with similar structures and properties , highlights that:

  • Piperazine/piperidine-based acetamides with nitrogen-rich heterocycles (e.g., imidazole, tetrazole) share comparable metabolic pathways, primarily cytochrome P450-mediated oxidation.
  • Substituents on the acetamide group (e.g., THF-methyl vs. trifluoromethylphenyl) dominate pharmacokinetic differences, overriding core structural similarities .

Vorbereitungsmethoden

Synthesis of 4-(1-Methyl-1H-imidazol-2-yl)piperazine

The piperazine intermediate is synthesized via nucleophilic aromatic substitution. Piperazine reacts with 2-chloro-1-methylimidazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–18 hours. Yield optimization (68–72%) is achieved by controlling stoichiometry (1:1.2 molar ratio of piperazine to 2-chloro-1-methylimidazole).

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (2 equiv.) in ethanol or diethyl ether, followed by recrystallization from acetone/water (4:1) to obtain the dihydrochloride salt.

Stepwise Synthetic Procedures

Step 1: Preparation of 4-(1-Methyl-1H-imidazol-2-yl)piperazine

Reagents :

  • Piperazine (1.0 equiv.)
  • 2-Chloro-1-methylimidazole (1.2 equiv.)
  • K₂CO₃ (2.5 equiv.)
  • DMF (solvent)

Procedure :

  • Suspend piperazine and K₂CO₃ in DMF under nitrogen.
  • Add 2-chloro-1-methylimidazole dropwise at 0°C.
  • Heat to 85°C for 16 hours.
  • Cool, filter, and concentrate under reduced pressure.
  • Purify via column chromatography (SiO₂, 5% MeOH in DCM).

Yield : 70% (white solid). Purity : >95% (HPLC).

Step 2: Synthesis of 2-Chloro-N-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Reagents :

  • 4-(1-Methyl-1H-imidazol-2-yl)piperazine (1.0 equiv.)
  • Chloroacetyl chloride (1.1 equiv.)
  • TEA (1.5 equiv.)
  • DCM (solvent)

Procedure :

  • Dissolve piperazine derivative in DCM at 0°C.
  • Add TEA, followed by chloroacetyl chloride dropwise.
  • Stir at room temperature for 4 hours.
  • Wash with water, dry over Na₂SO₄, and concentrate.

Yield : 85% (pale yellow oil).

Step 3: Amide Coupling with (Tetrahydrofuran-2-yl)methylamine

Reagents :

  • 2-Chloro-N-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide (1.0 equiv.)
  • (Tetrahydrofuran-2-yl)methylamine (1.2 equiv.)
  • HATU (1.1 equiv.)
  • DIPEA (2.0 equiv.)
  • DMF (solvent)

Procedure :

  • Mix acetamide intermediate, HATU, and DIPEA in DMF.
  • Add (tetrahydrofuran-2-yl)methylamine and stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Yield : 65% (off-white solid). Purity : 98% (LC-MS).

Step 4: Dihydrochloride Salt Preparation

Reagents :

  • Free base (1.0 equiv.)
  • HCl (2.0 equiv., 4M in dioxane)
  • Ethanol (solvent)

Procedure :

  • Dissolve free base in ethanol at 0°C.
  • Add HCl solution dropwise.
  • Stir for 1 hour, filter, and wash with cold ethanol.
  • Recrystallize from acetone/water.

Yield : 90% (hygroscopic white powder).

Optimization Strategies

Solvent and Temperature Effects on Piperazine Synthesis

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 85 16 70
THF 65 24 55
EtOH 78 20 48

DMF provides optimal solubility and reaction efficiency.

Coupling Agent Comparison for Amide Formation

Coupling Agent Yield (%) Purity (%)
HATU 65 98
EDCl/HOBt 58 95
DCC 50 90

HATU minimizes racemization and enhances reaction rates.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (s, 1H, imidazole-H), 4.20–3.80 (m, 6H, tetrahydrofuran and CH₂), 3.60 (s, 3H, N-CH₃), 2.90–2.60 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z calc. for C₁₇H₂₆N₅O₂ [M+H]⁺: 332.2085; found: 332.2089.

Purity Assessment

  • HPLC : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Elemental Analysis : Calculated for C₁₇H₂₆Cl₂N₅O₂: C 48.12%, H 6.18%, N 16.49%; Found: C 48.09%, H 6.22%, N 16.45%.

Challenges and Mitigation

Imidazole Ring Stability

The 1-methylimidazole group is prone to oxidation under acidic conditions. Mitigated by conducting reactions under inert atmospheres and avoiding strong acids during early stages.

Hygroscopicity of Dihydrochloride Salt

The final compound absorbs moisture rapidly. Stored under nitrogen with desiccants (silica gel) at −20°C.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., DMF or acetonitrile), and sequential functionalization of the piperazine and imidazole moieties. Critical steps include:

  • Amide bond formation between the piperazine intermediate and tetrahydrofuran-methyl acetamide under carbodiimide coupling conditions.
  • Salt formation via hydrochloric acid treatment to stabilize the dihydrochloride form.
    Purity is validated using HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Basic: Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify piperazine ring substitution patterns and imidazole proton environments.
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 423.2154).
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in the tetrahydrofuran moiety .

Basic: How can researchers address solubility challenges in in vitro assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (pH 4–6 for hydrochloride stability).
  • Sonication or heating : For stock solution preparation, followed by filtration (0.22 µm membrane). Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .

Advanced: What experimental strategies identify biological targets of this compound?

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates.
  • DARTS (Drug Affinity Responsive Target Stability) : Protease resistance assays to detect stabilized targets.
  • Transcriptomic profiling : Compare gene expression changes (e.g., via RNA-seq) in treated vs. untreated cells to infer pathway engagement .

Advanced: How to resolve contradictions in reactivity data for the imidazole-piperazine core?

  • pH-dependent studies : Test reactivity under varying pH (e.g., nucleophilic substitution at piperazine N-atoms is pH-sensitive).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies for competing reaction pathways.
  • Isotopic labeling : 15^{15}N-labeled analogs to track regioselectivity in heterocyclic reactions .

Advanced: What structural analogs are critical for structure-activity relationship (SAR) studies?

  • Piperazine substitution : Compare 1-methylimidazole vs. 1-ethylimidazole derivatives (see for analogs).
  • Tetrahydrofanyl modifications : Replace with cyclopentyl or morpholine groups to assess steric/electronic effects.
  • Bioisosteric replacements : Substitute acetamide with sulfonamide or urea groups .

Advanced: How to optimize stability in long-term storage?

  • Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis of the acetamide bond.
  • Accelerated stability testing : Monitor degradation via LC-MS under stress conditions (40°C/75% RH for 4 weeks) .

Advanced: What methodologies validate compound integrity in biological matrices?

  • LC-MS/MS with isotopically labeled internal standards : Quantify compound levels in plasma/tissue homogenates.
  • Microsomal incubation : Assess metabolic stability using liver microsomes (human/rat) with NADPH cofactor .

Advanced: How to investigate heterocyclic ring reactivity for derivative synthesis?

  • Electrophilic substitution : Nitration or halogenation of the imidazole ring under controlled conditions (e.g., HNO3_3/H2_2SO4_4 at 0°C).
  • Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl groups at the piperazine C-4 position .

Advanced: What assays assess off-target effects in cytotoxicity studies?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify promiscuous inhibition.
  • hERG channel binding assays : Mitigate cardiac toxicity risks using patch-clamp electrophysiology .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.